4-Bromo-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one

Lipophilicity Drug design Physicochemical properties

Select 4-Bromo-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one for unambiguous cross-coupling. Unlike 4,5-dibromo analogs, this mono-brominated scaffold features a single reactive site at the 4-position, eliminating chemoselectivity challenges and reducing byproduct formation in Suzuki-Miyaura or Buchwald-Hartwig library synthesis. The N-trifluoroethyl group modulates lipophilicity (LogP 1.57 vs. 0.8 for unsubstituted parent) and enhances metabolic stability—a dual advantage for drug and agrochemical discovery. ≥98% purity ensures reliable 19F NMR and PET tracer applications.

Molecular Formula C6H4BrF3N2O
Molecular Weight 257.01
CAS No. 2167219-71-6
Cat. No. B2534074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one
CAS2167219-71-6
Molecular FormulaC6H4BrF3N2O
Molecular Weight257.01
Structural Identifiers
SMILESC1=C(C(=O)N(N=C1)CC(F)(F)F)Br
InChIInChI=1S/C6H4BrF3N2O/c7-4-1-2-11-12(5(4)13)3-6(8,9)10/h1-2H,3H2
InChIKeyPMYKUARWBLGNMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one (CAS 2167219-71-6): A Heterocyclic Building Block for Medicinal Chemistry and Agrochemical Research


4-Bromo-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one is a halogenated pyridazin-3(2H)-one derivative featuring a bromine atom at the 4-position and a 2,2,2-trifluoroethyl group on the lactam nitrogen . It belongs to a class of heterocycles widely explored for pharmaceutical and agrochemical applications due to the synthetic versatility of the pyridazinone core and the favorable physicochemical modulation imparted by fluorinated substituents [1]. The compound is primarily offered as a research-grade synthetic intermediate (typical purity ≥98%) with a molecular weight of 257.01 g/mol and a calculated LogP of 1.57, indicating moderate lipophilicity .

Why Generic Pyridazinone Intermediates Cannot Replace 4-Bromo-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one in Synthetic Programs


Substituting a generic pyridazin-3-one or a differently halogenated analog for 4-Bromo-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one introduces multiple, simultaneous changes that invalidate direct comparability. The combination of the 4-bromo substituent and the N-trifluoroethyl group creates a unique steric and electronic environment around the pyridazinone ring . The bromine atom at position 4 is known to undergo distinctive ipso and cine substitution pathways depending on solvent and nucleophile, behavior that is not replicated by chloro analogs or by bromine at other ring positions [1]. Furthermore, the trifluoroethyl group significantly alters the lipophilicity (LogP shift of approximately +0.77 units versus the non-brominated parent) and hydrogen-bond acceptor capacity of the scaffold, which directly impacts pharmacokinetic properties in downstream drug candidates [2]. Generic replacement would therefore confound structure-activity relationships, compromise synthetic planning for cross-coupling steps, and alter the physicochemical profile of lead compounds in ways that cannot be predicted from other pyridazinone building blocks.

Quantitative Differentiation Evidence for 4-Bromo-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one (CAS 2167219-71-6)


Lipophilicity Modulation: LogP Shift Driven by 4-Bromo Substitution

The introduction of a bromine atom at the 4-position produces a substantial increase in calculated lipophilicity relative to the non-brominated parent scaffold. The target compound exhibits a computed LogP of 1.57 , compared to a LogP of 0.8 for 2-(1,2,2-trifluoroethyl)pyridazin-3-one [1]. This represents a ΔLogP of +0.77 units, which is meaningful for modulating membrane permeability and off-target binding in medicinal chemistry programs.

Lipophilicity Drug design Physicochemical properties

Regioselective Synthetic Handle: 4-Position Bromine for Successive Cross-Coupling

The bromine substituent at position 4 of the pyridazin-3(2H)-one ring provides a regiochemically distinct handle for transition-metal-catalyzed cross-coupling reactions compared to the 5-bromo and 6-bromo isomers. In the broader pyridazinone class, nucleophilic ipso substitution of bromine at the 4-position is well-documented under controlled conditions (dry DMF, anhydrous ethanol, or dry THF), while cine substitution pathways lead to isomerized products [1]. This regiochemical reactivity profile is not shared by the 6-bromo isomer and is further modulated by the electron-withdrawing trifluoroethyl group, which enhances the electrophilicity of the 4-position. The 4,5-dibromo analog (CAS 221030-81-5) offers two reactive sites but at the cost of reduced chemoselectivity .

Cross-coupling Suzuki reaction Regioselectivity

Purity Specification as a Procurement Differentiator: ≥98% Versus Standard Analog Grades

Vendor-specified purity for the target compound is ≥98% , which exceeds the typical purity grade offered for closely related analogs. For instance, the 4,5-dibromo analog (CAS 221030-81-5) is routinely supplied at 95%+ . This 3% minimum purity differential, while modest in absolute terms, becomes significant when the compound is used as a key intermediate in multi-step syntheses where cumulative impurity carryover can degrade final product quality.

Purity Quality control Procurement

Prioritized Application Scenarios for 4-Bromo-2-(2,2,2-trifluoroethyl)-2,3-dihydropyridazin-3-one Based on Quantitative Evidence


Medicinal Chemistry Scaffold Diversification via Pd-Catalyzed Cross-Coupling at the 4-Position

The 4-bromo substituent is ideally positioned for Suzuki-Miyaura, Buchwald-Hartwig, and related cross-coupling reactions. The ipso substitution pathway documented for 4-bromopyridazinones [1] supports the expected chemoselectivity at this position. When compared with the 4,5-dibromo analog, this mono-brominated compound eliminates the need to differentiate between two reactive sites, thereby streamlining library synthesis and reducing byproduct formation. The trifluoroethyl group remains inert under standard cross-coupling conditions, allowing reliable post-coupling access to N-alkylated analogs without deprotection steps.

Agrochemical Lead Optimization Requiring Elevated Lipophilicity

The LogP of 1.57 distinguishes this building block from the more polar parent pyridazinone (LogP 0.8) [2]. For herbicide or fungicide discovery programs where moderate lipophilicity is desirable to balance foliar uptake and phloem mobility, this intermediate provides a pre-optimized starting point. The bromine atom simultaneously serves as both a lipophilicity enhancer and a synthetic handle for further diversification, a dual functionality that 4-alkyl or 4-aryl analogs cannot simultaneously provide without additional synthetic steps.

Building Block for Fluorinated Probe Molecules in Chemical Biology

The trifluoroethyl group is a well-validated metabolic stabilizer in drug design. When combined with the 4-bromo handle, the compound serves as a compact, bifunctional intermediate for synthesizing 19F NMR probe molecules or PET tracer precursors [3]. The ≥98% purity specification reduces the risk of fluorinated impurity interference in spectroscopic applications, a concern that is amplified when using lower-purity analogs.

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